molecular formula C36H36N6O5S2 B2584202 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 393783-85-2

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No. B2584202
CAS RN: 393783-85-2
M. Wt: 696.84
InChI Key: WWTGVOTYOFIKRY-UHFFFAOYSA-N
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Description

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C36H36N6O5S2 and its molecular weight is 696.84. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Anti-inflammatory Applications

Compounds structurally related to N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide have been synthesized and tested for anti-inflammatory activity. For instance, derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated significant anti-inflammatory effects in biological assays, indicating that similar compounds could potentially be developed for anti-inflammatory therapies (Sunder & Maleraju, 2013).

Antioxidant Potential

Research on heterocyclic 1,3,4-oxadiazole and pyrazoles, including novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, highlights the multifaceted applications of these compounds. These studies suggest that compounds with similar structural features may possess antioxidant capabilities, which could be leveraged in designing new therapeutic agents targeting oxidative stress-related diseases (Faheem, 2018).

Potential in Cancer Research

The synthesis and pharmacological evaluation of new series of pyrazolines based on thiazolidin-4-one derivatives have shown properties relevant to cancer and HIV research. This indicates that compounds with pyrazole and thiazolidinone moieties, similar to the target compound, could offer new avenues for the development of anticancer and antiviral agents (Patel et al., 2013).

Applications in Material Science

Compounds featuring the pyrazole moiety have also found applications in material science, such as the development of fluorescent chemosensors for metal ion detection. For instance, multi-step synthesis and photophysical investigation of novel pyrazoline derivatives have led to the creation of a fluorescent chemosensor for the detection of Fe3+ ions, showcasing the versatility of pyrazole-based compounds in chemical sensing and material science (Khan, 2020).

properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N6O5S2/c1-45-30-16-9-15-27(35(30)46-2)29-21-28(31-17-10-20-48-31)40-42(29)34(44)24-49-36-39-38-32(41(36)19-18-25-11-5-3-6-12-25)22-37-33(43)23-47-26-13-7-4-8-14-26/h3-17,20,29H,18-19,21-24H2,1-2H3,(H,37,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTGVOTYOFIKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

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